Osoresnontrine is designed to specifically inhibit the PDE9A enzyme [1]. This mechanism is central to its potential therapeutic effects in cognitive disorders.
The diagram below illustrates the proposed signaling pathway and drug target.
Proposed mechanism of this compound action via PDE9A inhibition.
As an investigational drug, this compound has been evaluated in several clinical trials. The table below summarizes the key studies identified.
| Condition | Phase | Status | Purpose |
|---|---|---|---|
| Schizophrenia | 2 | Completed | Treatment efficacy & safety [1] |
| Schizophrenia | 2 | Terminated | Treatment (reason not specified) [1] |
| Alzheimer's Disease | 1 | Completed | Treatment [1] |
| Psychosis | 2 | Terminated | Prevention [1] |
For researchers in the field, the following points are critical:
The information available from published sources is primarily limited to drug structure, mechanism, and trial status. Detailed experimental protocols, efficacy data, and safety profiles from clinical trials are not publicly available in these search results.
Osoresnontrine was designed as a symptomatic treatment based on the hypothesis that inhibiting PDE9A would enhance cognitive function by modulating neuronal signaling.
The following diagram illustrates the core signaling pathway that this compound was designed to influence:
This compound inhibits PDE9A to prevent cGMP hydrolysis, thereby enhancing downstream signaling for synaptic plasticity.
This compound was characterized as a highly selective PDE9A inhibitor. The table below summarizes its key physicochemical and in vitro inhibitory properties.
| Property | Value | Source / Context |
|---|---|---|
| Molecular Formula | C₁₆H₁₇N₅O₂ | [1] [2] |
| Molecular Weight | 311.34 g/mol | [1] [2] |
| PDE9A Inhibition (IC₅₀) | 52 - 65 nM | [2] [5] |
| Selectivity vs. PDE1A | IC₅₀ = 1.4 µM (≈27x less potent) | [2] [5] |
| Selectivity vs. PDE1C | IC₅₀ = 1.0 µM (≈19x less potent) | [2] [5] |
| Selectivity vs. other PDEs | IC₅₀ > 10 µM (PDE2A, 3A, 4B, 5A, 10A, etc.) | [2] [5] |
The pharmacological profile of this compound was established through a series of standardized in vitro and in vivo experiments.
Despite robust preclinical data, this compound failed to demonstrate clinical efficacy.
This compound serves as a significant case study in drug development, demonstrating that a potent and selective investigational drug with confirmed target engagement may still fail to achieve therapeutic efficacy in patients, highlighting the complexity of treating CNS disorders.
Osoresnontrine was designed to inhibit Phosphodiesterase 9 (PDE9), the enzyme with the highest affinity for cyclic guanosine monophosphate (cGMP) in the brain [1]. The proposed cognitive-enhancing mechanism involves the NO-cGMP signaling pathway, crucial for synaptic plasticity and long-term potentiation (LTP), which are fundamental processes for learning and memory [1].
The diagram below illustrates this signaling pathway and the drug's target.
This compound inhibits PDE9A to boost cGMP, enhancing synaptic plasticity.
This compound (also known as BI-409306) was investigated in Phase 2 trials for cognitive dysfunction and psychotic disorders [2]. According to the database, the drug's highest phase was Phase 2, and its status is now Discontinued [2]. A 2025 review also confirms that PDE9 inhibitors, including this compound, have shown positive cognitive effects in preclinical studies but have not yet progressed beyond clinical trials [1].
The table below summarizes key indications from its clinical development:
| Indication | Highest Phase | Locations | Status |
|---|---|---|---|
| Cognitive Dysfunction [2] | Phase 2 | United States, Austria, Belgium, Canada, France [2] | Discontinued [2] |
| Psychotic Disorders [2] | Phase 2 | United States, Canada, United Kingdom [2] | Discontinued [2] |
| Behavioural disorders [2] | Phase 2 | China, United Kingdom [2] | Discontinued [2] |
While specific protocols for this compound are not detailed in the search results, preclinical research on PDE9 inhibitors provides context for the types of experiments used to evaluate cognitive effects.
The discontinuation of this compound highlights the challenges in developing cognitive enhancers. Current research is exploring new strategies:
The following table summarizes key quantitative data from a study investigating Naringenin's protective action against memory and brain function impairments induced by oseltamivir in rats [1].
| Parameter Measured | Change with Oseltamivir (Tam) | Change with Naringenin + Oseltamivir (Nar+Tam) | Research Implication |
|---|---|---|---|
| Total Oxidant Status (TOC) | Significant Increase | Significant Decrease vs. Tam | Naringenin counters oxidative stress. |
| Total Nitric Oxide (TNO) | Significant Increase | Significant Decrease vs. Tam | Naringenin reduces nitrosative stress. |
| Cytochrome P450 (CYP450) | Significant Increase | Significant Decrease vs. Tam | Naringenin may modulate drug metabolism. |
| Total Antioxidant Capacity (TAC) | Significant Decrease | Significant Increase vs. Tam | Naringenin boosts brain's antioxidant defense. |
| Ca²⁺ ATPase Activity | Significant Decrease | Significant Increase vs. Tam | Naringenin helps maintain calcium homeostasis. |
| Fatty Acid-Binding Protein 7 (FABP7) | Significant Decrease | Significant Increase vs. Tam | Naringenin may support fatty acid metabolism in brain. |
| Y-Maze Performance | Impaired | Improved vs. Tam | Naringenin protects against working memory deficits. |
The methodology from the Naringenin study can be adapted as a template for evaluating other compounds [1]:
This diagram outlines the core experimental logic and relationship between the treatment, behavioral testing, and molecular analysis used in the study.
Experimental workflow for evaluating cognitive effects in rodents.
Based on the available information, here are some suggestions for your research:
Osoresnontrine (developmental code BI-409306) is a potent and selective phosphodiesterase 9A (PDE9A) inhibitor investigated as a potential treatment for cognitive impairments in central nervous system disorders like Alzheimer's disease and schizophrenia [1] [2].
Molecular and Physicochemical Properties [1]
| Property | Detail |
|---|---|
| International Nonproprietary Name (INN) | This compound |
| Developmental Codes | BI-409306, SUB 166499 |
| CAS Number | 1189767-28-9 |
| Molecular Formula | C₁₆H₁₇N₅O₂ |
| Molecular Weight | 311.34 g/mol |
| IUPAC Name | 1-(oxan-4-yl)-6-(pyridin-2-ylmethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
| Appearance | White to off-white solid powder |
| Solubility in DMSO | 22-25 mg/mL (70.66-80.30 mM) |
In Vitro Pharmacology and Selectivity [1] [3] [4]
The table below summarizes the inhibitory profile of this compound against various PDE enzymes, demonstrating its high potency and selectivity for PDE9A.
| Phosphodiesterase (PDE) Enzyme | IC₅₀ (Half-Maximal Inhibitory Concentration) |
|---|---|
| PDE9A | 52 nM - 65 nM |
| PDE1C | 1.0 µM |
| PDE1A | 1.4 µM |
| PDE2A, PDE3A, PDE4B, PDE5A, PDE6AB, PDE7A, PDE10A | >10 µM (no significant inhibition) |
This compound's therapeutic rationale is based on a well-defined neurobiological hypothesis. The diagram below illustrates the proposed signaling pathway through which it exerts its effects.
Figure 1: Proposed signaling pathway for this compound's cognitive-enhancing effects.
While the search results confirm the outcomes of key experiments, they lack the granular, step-by-step protocols. The general methodologies employed in the preclinical development are inferred below.
Despite the strong preclinical rationale and confirmed target engagement, the clinical development of this compound was discontinued. Phase II clinical trials in Alzheimer's disease and schizophrenia failed to demonstrate statistically significant cognitive improvement compared to placebo [1]. This outcome highlights a key challenge in drug development: a compound can have robust preclinical data but still lack therapeutic efficacy in patients.
When a novel compound enters clinical development, the early-phase trials typically focus on safety, tolerability, and understanding how the drug behaves in the body. Below is a summary of core objectives and designs for such trials.
Table 1: Core Components of Early Clinical Investigations
| Trial Phase | Primary Objectives | Common Design | Key Endpoints |
|---|---|---|---|
| Phase I (First-in-Human) | Assess safety, tolerability, and determine a safe dosage range. [1] | Often single ascending dose (SAD) and multiple ascending dose (MAD) in healthy volunteers or patients. [1] | Incidence and severity of adverse events; pharmacokinetic (PK) parameters like C~max~ and AUC. [1] |
| Phase II (Proof-of-Concept) | Gather preliminary data on efficacy and further evaluate safety. [2] | Often randomized and controlled; may include dose-finding (dose-response) or dose titration designs. [1] | Efficacy biomarkers or clinical outcomes; continued safety monitoring. [2] |
A critical concept in dose-finding trials is the "titration paradox". [1] This is a selection bias where patients who respond poorly to a low dose are titrated to a higher one, while good responders stay on the low dose. If not accounted for, this can create a misleading inverse relationship between dose and response. [1] Using population modeling approaches (like nonlinear mixed-effects models) that account for variability between individuals is a recognized method to overcome this paradox. [1]
To ensure reproducibility and rigor, experimental protocols must be reported with sufficient detail. The following table outlines key elements required for a comprehensive protocol, based on guidelines for reporting in the life sciences. [3]
Table 2: Essential Data Elements for an Experimental Protocol [3]
| Data Element Category | Description and Examples |
|---|---|
| Objectives & Hypothesis | A clear statement of the research question and the expected outcome. |
| Reagents & Materials | Detailed descriptions including sources, catalog numbers, and unique identifiers where possible (e.g., RRID). [3] |
| Sample Preparation | Procedures for handling, storage, and preparation of all samples. |
| Workflow & Steps | A sequential, detailed list of all actions performed, including specific parameters (e.g., time, temperature). [3] |
| Instrumentation & Equipment | Specifications of equipment used, including model numbers and software versions. [3] |
| Data Analysis Plan | Pre-defined methods for statistical and data analysis. [2] |
Since the specific mechanism of action for Osoresnontrine is unknown, the diagram below illustrates a generalized signaling pathway that a novel drug might target, inspired by pathways found in biological research. [4] [5]
The following diagram outlines a standard workflow for an early-stage clinical trial, incorporating elements like dose titration.
Given the lack of specific data, here are some practical steps you can take:
The field is moving beyond traditional dopamine-focused models, with several key areas of innovation shaping clinical trials and drug development.
Novel Therapeutic Targets: Research is increasingly exploring non-dopaminergic pathways. Promising mechanisms include glutamatergic, serotonergic, and anti-inflammatory pathways [1]. A 2025 study also highlighted a specific type of cortical GABAergic projection neuron that is abnormally active in a mouse model of a neuropsychiatric syndrome linked to schizophrenia; reducing this activity restored normal sleep patterns, identifying a potential new treatment target [2].
Addressing Unmet Needs: There is a strong focus on developing treatments for cognitive impairment and negative symptoms, which are major contributors to long-term disability but poorly addressed by existing antipsychotics [1] [3]. Digital tools, such as computational speech analysis, are being validated to provide objective markers of negative symptom severity, offering more sensitive endpoints for clinical trials [3].
Treatment Resistance and Early Prediction: About one-third of patients develop treatment-resistant schizophrenia (TRS), which is now often considered a distinct illness subtype [4]. Consensus guidelines (TRRIP) have been established to standardize the definition of TRS, requiring persistent symptoms despite at least two adequate trials of different antipsychotics [5]. Research is actively developing prognostic models to identify patients at high risk of TRS at the first episode, aiming to enable earlier intervention with treatments like clozapine [4].
The table below summarizes effect sizes for cognitive impairments in schizophrenia, as captured by the CANTAB battery, from a 2025 meta-analysis of 54 studies [3]. This data is crucial for understanding the magnitude of impairment and powering clinical trials.
| Cognitive Domain | CANTAB Task | Effect Size (Hedge's g) |
|---|---|---|
| Attention/Vigilance | Rapid Visual Information Processing | 1.10 |
| Reasoning/Problem Solving | One Touch Stockings of Cambridge | 0.90 |
| Working Memory | Spatial Working Memory | 0.89 |
| Visual Learning/Memory | Paired Associates Learning | 0.85 |
| Speed of Processing | Reaction Time | 0.80 |
| Social Cognition | Emotion Recognition Task | 0.65 |
| Verbal Learning/Memory | Verbal Recognition Memory | 0.42 |
Note: A global effect size of g=0.89 was observed, consistent with a generalized cognitive deficit. Effect sizes are negative (impairment) and moderate-to-large in magnitude [3].
Here are methodologies from contemporary studies that illustrate current experimental approaches.
This protocol assesses negative symptoms, a key unmet need [3].
This methodology aims to identify first-episode schizophrenia patients at high risk of developing TRS [4].
The following diagram outlines a generalized workflow for modern schizophrenia research and drug development, integrating the areas discussed above.
This workflow shows the integration of biomarker discovery for both target identification and patient stratification in modern schizophrenia research.
The therapeutic rationale for Osoresnontrine was based on enhancing synaptic plasticity and memory by increasing neuronal cGMP levels.
Phosphodiesterase 9A (PDE9A) is an enzyme with high affinity for cyclic guanosine monophosphate (cGMP), highly expressed in brain regions critical for learning and memory [1]. By inhibiting PDE9A, this compound prevents the breakdown of cGMP [1]. Elevated cGMP amplifies signaling downstream of the NMDA receptor, a process critical for long-term potentiation (LTP), which is a cellular mechanism underlying learning and memory [1]. This mechanism was distinct from symptomatic treatments like donepezil, as it aimed to enhance both early and late LTP for more durable cognitive effects [2].
The following diagram illustrates this core signaling pathway and the drug's target engagement:
Preclinical studies provided robust evidence supporting the proposed mechanism:
This compound was evaluated in multiple randomized, double-blind, placebo-controlled Phase II trials. The table below summarizes the design and outcomes of these key studies.
| Trial Focus | Patient Population | Key Design Elements | Primary Outcome & Results |
|---|---|---|---|
| Prodromal to Mild AD [1] | Patients with prodromal or mild Alzheimer's Disease | Two separate, well-controlled studies | Failed to meet primary endpoints of cognitive improvement. No significant drug-placebo difference. |
| Cognitive Impairment in Schizophrenia [1] | Patients with schizophrenia | Randomized, double-blind, placebo-controlled trial | Failed to meet primary endpoints for cognitive improvement. |
Despite failing to show clinical efficacy, the trials confirmed that this compound engaged its intended target, as evidenced by a dose-dependent increase in cGMP in human cerebrospinal fluid [1]. The drug was generally well-tolerated but associated with dose-dependent adverse events, most commonly transient ocular disorders such as photophobia and chromatopsia [1].
A significant pharmacokinetic challenge was identified: this compound's metabolism is highly dependent on the CYP2C19 enzyme. This resulted in 4- to 5-fold higher systemic exposure in individuals with a "poor metabolizer" genotype, complicating dosing and safety assessments [1].
The failure of this compound is a significant case study in CNS drug development. It illustrates that a compound can have a potent and selective mechanism, strong preclinical data, and confirmed target engagement in humans, yet still fail to produce a therapeutic benefit [1]. This highlights:
The search for effective Alzheimer's treatments remains highly active. As of 2025, the Alzheimer's drug development pipeline includes 138 drugs in 182 clinical trials [4]. The approach of targeting PDE9 is still being explored, including in the design of Multitarget-Directed Ligands (MTDLs) that combine PDE9 inhibition with other properties, such as antioxidant activity, to address the complex pathology of AD [2].
The table below summarizes key evidence on the association between antiviral drugs and neuropsychiatric events, highlighting the ongoing debate in the scientific community.
| Antiviral Drug | Reported Neuropsychiatric Events | Key Evidence & Current Consensus | Proposed Mechanisms (if applicable) |
|---|
| Oseltamivir (Tamiflu) | Acute psychosis, delirium, hallucinations, abnormal behavior, suicidal ideation, paranoia, mania [1] [2] [3]. | Conflicting Evidence: • Case Reports & Spontaneous Data: Multiple reports, especially in adolescents and young adults, note symptom onset within 48 hours of treatment [1] [3]. • Recent Large-Scale Studies (2024-2025): Systematic reviews and cohort studies find no evidence oseltamivir increases the risk of NPEs; some suggest a protective effect during influenza infection [4] [5] [6]. • High-Risk Factors: Extended use (≥6 weeks), high dosage (150 mg twice daily), and adolescence may increase risk [3]. | Inhibition of human monoamine oxidase-A (MAO-A); action on GABA, NMDA receptors; stimulation of D2 dopaminergic receptors [2]. | | Valacyclovir / Acyclovir (Herpes/Cytomegalovirus) | Confusion, auditory/visual hallucinations, tremor, coma, psychosis, mania [2]. | Toxicity is often associated with high serum levels, typically in the context of renal failure. Symptoms usually appear within 24-72 hours of treatment and resolve after discontinuation [2]. | High serum and cerebrospinal fluid (CSF) concentrations of the metabolite CMMG [2]. | | Efavirenz (HIV) | Depression, vivid dreams, psychosis, hallucinations [2]. | Well-documented side effects; subjective effects are sometimes compared to psychedelic drugs [2]. | Affinity for serotonin 5-HT2A/5-HT2C receptors, GABA-A receptors, and the serotonin transporter [2]. |
For a research-oriented guide, here are detailed methodologies from key studies that have investigated this phenomenon.
1. Study Design: Retrospective Cohort Study
2. Study Design: Systematic Review and Meta-Analysis
3. Study Design: Randomized Controlled Trial (RCT) on Antivirals in Schizophrenia
Based on the reviewed literature, the following diagram outlines a proposed experimental workflow for investigating antiviral drug associations with psychosis, integrating methodologies from clinical and mechanistic studies.
A proposed multi-stage research workflow for evaluating the neuropsychiatric safety of antiviral drugs, moving from observational data to clinical trials.
The evidence suggests that the influenza virus itself is a significant trigger for serious neuropsychiatric events [6] [8]. Much of the early concern regarding oseltamivir was based on case reports that could not disentangle the effect of the drug from the effects of the underlying infection.
For researchers, this area requires:
The table below summarizes the key biochemical characteristics of Osoresnontrine as a selective PDE9A inhibitor.
| Property | Value / Description |
|---|---|
| PDE9A IC50 | 52 nM [1] [2] [3] |
| Molecular Weight | 311.34 Da [1] [3] |
| Molecular Formula | C16H17N5O2 [1] |
| CAS Number | 1189767-28-9 [1] [2] [3] |
| Purity | >98% [1] |
| Solubility | Soluble in DMSO to >100 mM [1] |
| Selectivity Profile | Weak activity against PDE1A (IC50 1.4 µM) and PDE1C (IC50 1.0 µM). Activity against PDE2A, PDE3A, PDE4B, PDE5A, PDE6AB, PDE7A, and PDE10A is negligible (IC50 > 10 µM) [1] [2]. |
This compound functions by potently and selectively inhibiting Phosphodiesterase 9A (PDE9A). PDE9A is an enzyme that hydrolyzes and breaks down cyclic guanosine monophosphate (cGMP), a critical second messenger in cellular signaling [4]. By inhibiting PDE9A, this compound elevates and prolongs the intracellular levels of cGMP, which leads to the enhanced activation of downstream effectors like protein kinase G (PKG). This cGMP-PKG signaling pathway influences various physiological processes.
Research indicates that PDE9A preferentially regulates cGMP pools generated by natriuretic peptide (NP) signaling via particulate guanylyl cyclase (pGC), rather than those generated by nitric oxide (NO) signaling through soluble guanylyl cyclase (sGC) [5] [6] [4]. This key distinction differentiates it from other PDEs like PDE5A and makes the NP-cGMP-PKG pathway a target for therapeutic intervention.
The following diagram illustrates the proposed signaling pathway regulated by PDE9A inhibition and its potential functional outcomes, particularly in the context of central nervous system (CNS) and cardiovascular research.
While detailed, step-by-step laboratory protocols for using this compound are not fully elaborated in the available public literature, the following outlines its application based on cited research contexts.
In Vitro Cell-Based Assays
In Vivo Animal Studies
This compound has been primarily investigated for potential use in central nervous system (CNS) disorders and cardiovascular diseases.
I hope these structured application notes provide a solid foundation for your research planning. Should you require further details on a specific experimental area, please feel free to ask.
The following table outlines the fundamental chemical characteristics and solubility data for Osoresnontrine, which is essential for planning experiments.
| Property | Description / Value |
|---|---|
| IUPAC Name | 6-(pyridin-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one [1] |
| Synonyms | BI-409306, SUB-166499 [2] [1] |
| Molecular Formula | C₁₆H₁₇N₅O₂ [2] [1] |
| Molecular Weight | 311.34 g/mol [2] |
| CAS Number | 1189767-28-9 [2] [1] |
| Solubility in DMSO | ≥ 25 mg/mL (80.30 mM) [2] |
| Purity | > 98% [1] |
This protocol details the preparation of a concentrated stock solution of this compound in DMSO, which is the first step for most in vitro applications.
Principle: Prepare a high-concentration stock solution in DMSO to facilitate subsequent dilution into aqueous buffers for biological assays while maintaining final DMSO at a concentration that minimizes cytotoxicity (typically ≤0.5%) [3].
Materials:
Procedure:
This workflow describes how to safely introduce this compound from a DMSO stock into cell culture systems.
Principle: Gradually dilute the DMSO stock solution into an aqueous buffer to achieve the desired final working concentration of this compound while keeping the DMSO concentration below cytotoxic levels (typically 0.1% - 0.5%) [3].
Materials:
Workflow:
Procedure:
This compound is a potent and selective inhibitor of Phosphodiesterase-9A (PDE9A), an enzyme with high affinity for cyclic guanosine monophosphate (cGMP) [2] [6]. By inhibiting PDE9A, this compound prevents the breakdown of cGMP, thereby increasing its levels in the brain. This amplifies cGMP-mediated signaling, which is crucial for synaptic plasticity and long-term potentiation (LTP), the cellular basis of learning and memory [6] [7]. This mechanism is being explored for cognitive enhancement in central nervous system disorders like Alzheimer's disease and schizophrenia [2] [6] [7].
The provided protocols offer a reliable foundation for working with this compound in a research setting. The key to success lies in the precise preparation of the DMSO stock solution and its careful, serial dilution to ensure the compound remains in solution and the final DMSO concentration is non-cytotoxic for your specific experimental model.
The table below summarizes the available information on Osoresnontrine handling and suggested stability testing approaches.
| Aspect | Available Data / Suggested Protocol |
|---|---|
| Physical Form | White to off-white solid [1] |
| Stock Solution Storage | -80°C for 2 years; -20°C for 1 year (in DMSO) [1]. |
| Stability Indicators | Monitor for color change from white/off-white and precipitation in solution [1]. |
| Recommended Stability Study | Use HPLC to assess chemical purity and integrity over time under various storage conditions [2]. |
Since formal stability data is lacking, you can establish storage conditions with these experiments.
Accelerated Stability Studies
For In Vitro Bioactivity Assays
The diagram below illustrates the proposed mechanism of this compound and key experimental checks for stability in Alzheimer's disease research contexts.
This compound is a potent and selective phosphodiesterase-9A (PDE9A) inhibitor with an IC₅₀ of 52 nM [1]. PDE9A enzyme degrades cyclic guanosine monophosphate (cGMP) in the brain [3]. By inhibiting PDE9A, this compound is expected to increase cGMP levels, which enhances synaptic plasticity and improves cognitive functions like memory and learning [2]. This mechanism is being investigated for treating Alzheimer's disease and schizophrenia [3].
I hope this structured overview assists in your research planning. Should you require details on other aspects, such as its pharmacokinetic profile, I am ready to help.
This compound is identified in the literature as a potent and selective inhibitor of Phosphodiesterase 9A (PDE9A) [1]. Its primary mechanism of action is to block the degradation of cyclic guanosine monophosphate (cGMP) in the brain, thereby enhancing cGMP signaling [1]. This action is known to facilitate synaptic plasticity and improve performance on cognitive tasks, making it a candidate for treating Alzheimer's disease [1].
However, the search results lack specific quantitative data (such as IC₅₀ values for this compound against various PDEs) and the detailed protocols for its selectivity assay. The information available is summarized in the table below.
| Aspect | Available Information | Missing Details |
|---|---|---|
| Drug Name | This compound [1] | - |
| Primary Target | PDE9A [1] | - |
| Therapeutic Context | Alzheimer's Disease [1] | - |
| Key Experimental Findings | Increases brain cGMP, facilitates synaptic plasticity (LTP), improves working/episodic memory in rodents [1] | Specific experimental parameters & conditions |
| Selectivity Assay Data | - | IC₅₀ values against PDE9A and other PDE families, assay conditions (buffer, substrate concentration, incubation time) |
| Detailed Protocol | - | Step-by-step methodology for a standardized inhibition assay |
The following diagram outlines a generalized workflow for conducting a PDE selectivity assay, which could be adapted for a compound like this compound. This illustrates the key steps involved in testing a compound's potency and selectivity across multiple PDE enzymes.
Osoresnontrine (also known as BI 409306) is an investigational small molecule drug that was under clinical investigation for the treatment of cognitive impairment in schizophrenia and Alzheimer's disease [1].
The following diagram illustrates the proposed signaling pathway and mechanism of action for this compound.
While specific protocols for this compound are not public, regulatory guidelines and published research on schizophrenia drug development provide a framework for its likely trial design [2] [3].
Key Considerations for Trial Design:
The table below summarizes core elements of clinical trial design for a drug targeting cognitive symptoms in schizophrenia.
| Design Element | Considerations for Schizophrenia Trials |
|---|---|
| Primary Goal | Demonstrate superiority over placebo in improving a specific symptom domain (e.g., cognition) [3]. |
| Recommended Design | Randomized, double-blind, placebo-controlled, parallel-group or three-arm (placebo, active comparator, test drug) design [3]. |
| Patient Population | Stable patients with well-defined, persistent symptoms. Must carefully exclude causes of secondary symptoms [2]. |
| Key Efficacy Measure | Change from baseline to endpoint on a validated, clinician-rated scale relevant to the target symptom domain. |
| Common Challenges | High placebo response, ensuring medication adherence, ethical use of placebo in severe illness, and accounting for confounding factors [2] [3]. |
The development of objective biomarkers is a major focus in modern schizophrenia research to complement clinical ratings [4].
Categories of Potential Biomarkers:
Developing new treatments for schizophrenia's cognitive symptoms faces several hurdles:
I hope this structured overview provides a solid foundation for your research and development planning. Should you require information on more specific aspects of clinical trial methodology, such as statistical analysis plans or patient recruitment strategies, please feel free to ask.
Experimental models of central nervous system (CNS) disorders are indispensable tools for unraveling disease pathophysiology and advancing therapeutic development. These models span multiple methodologies, including in vivo systems that recapitulate neuroimmune interactions, in vitro platforms that enable reductionist studies of cellular mechanisms, and toxin-induced paradigms that model specific neurodegenerative processes. The complexity of neurological diseases demands a multifaceted approach to modeling, with each system offering unique advantages and limitations for investigating particular aspects of disease pathogenesis. For multiple sclerosis (MS), experimental autoimmune encephalomyelitis (EAE) has served as the predominant model system for over 70 years, fundamentally shaping our understanding of autoimmune neuroinflammation [1]. For Parkinson's disease (PD), both neurotoxin models and increasingly sophisticated in vitro systems have enabled detailed dissection of dopaminergic neuron vulnerability and protein aggregation pathology [2] [3].
The selection of an appropriate experimental model requires careful consideration of the specific research question, with particular attention to which aspects of human disease pathophysiology are essential to recapitulate. This application note provides a comprehensive overview of established and emerging model systems for major CNS disorders, with detailed protocols and analytical frameworks designed to facilitate their rigorous implementation in both basic and translational research settings. We emphasize standardized methodologies that enhance reproducibility while highlighting critical experimental considerations specific to neuroimmunology and neurodegenerative disease research.
Table 1: In Vivo Models of Multiple Sclerosis
| Model Type | Induction Method | Key Features | Clinical Course | Applications |
|---|---|---|---|---|
| Classical EAE | Active immunization with CNS antigens (e.g., MOG, MBP, PLP) in CFA [1] | CD4+ T cell-mediated inflammation, blood-brain barrier disruption | Acute monophasic, chronic progressive, or relapsing-remitting depending on strain/antigen [4] | Study of autoimmune T cell activation, immune cell trafficking, neuroinflammation |
| AT-EAE | Adoptive transfer of activated myelin-specific T cells [1] | Purely inflammatory with minimal demyelination; reflects ADEM pathology | Rapid onset (3-4 days), complete remission within days in Lewis rats | T cell function and regulation studies; bypasses peripheral immunization phase |
| MOG-EAE | Immunization with MOG protein/peptide [1] | Combines encephalitogenic T cell response and demyelinating antibodies | Relapsing-remitting (SJL mice) or chronic (C57BL/6 mice) | Study of antibody-mediated demyelination, B cell contributions, complement activation |
| Marmoset EAE | Immunization with CNS homogenate or recombinant MOG [1] | Phylogenetically close to humans; combines T cell and antibody responses | Fulminant disease course mimicking MS humoral patterns | Pre-clinical treatment studies, imaging approaches |
| TMEV Model | Intracranial injection with Theiler's murine encephalomyelitis virus [4] | Viral persistence, chronic demyelination, axonal injury | Initial acute encephalitis followed by chronic demyelination | Viral etiology studies, axonal injury/repair mechanisms |
| Toxin-Induced | Cuprizone or lysolecithin administration [4] | Direct demyelination without adaptive immune involvement | Demyelination followed by remyelination after toxin withdrawal | Oligodendrocyte biology, remyelination therapies, axonal support mechanisms |
Table 2: In Vitro and Chemical-Induced Models of Neurodegenerative Disorders
| Model System | Induction Method | Key Pathological Features | Applications | Limitations |
|---|---|---|---|---|
| Rotenone PD Model | Chronic exposure (5 nM, 1-4 weeks) in human neuroblastoma cells [2] | α-synuclein accumulation/aggregation, oxidative stress, caspase-dependent apoptosis | PD pathogenesis mechanisms, mitochondrial dysfunction, oxidative stress studies | Requires extended exposure, low rate of spontaneous apoptosis (~5% at 4 weeks) |
| 2D Co-culture Systems | Multiple CNS cell types cultured in monolayer [3] | Cell-type specific responses, cell-cell interactions in controlled environment | Reductionist studies of specific pathways, high-throughput screening | Lacks native tissue architecture, limited microenvironmental complexity |
| 3D Culture Models | Bioengineered platforms incorporating multiple CNS cell types [3] | Enhanced physiological relevance, mimics brain tissue architecture | Disease modeling with tissue context, cell-cell interactions, neuronal connectivity | Technically challenging, less amenable to high-throughput approaches |
| iPSC-Derived Models | Patient-specific iPSCs differentiated into neurons/glia [3] | Patient-specific genetic background, multiple CNS cell types | Personalized medicine, human-specific disease mechanisms, drug screening | Variable differentiation efficiency, high cost, potential genetic instability |
EAE represents the most widely utilized animal model for investigating multiple sclerosis pathophysiology and evaluating potential therapeutic interventions. First described in the 1930s following immunization with spinal cord homogenates, EAE has evolved to encompass various species, immunization protocols, and clinical courses that model different aspects of MS heterogeneity [1]. The model is particularly valuable for studying CD4+ T cell-mediated autoimmunity, neuroimmune interactions, and mechanisms of CNS inflammation, though it does not fully recapitulate the complex etiology or pathological spectrum of human MS.
Antigen Emulsion Preparation:
Immunization:
Clinical Monitoring and Scoring:
Histopathological Assessment:
Chronic exposure to low-dose rotenone, a specific mitochondrial complex I inhibitor, recapitulates key features of Parkinson's disease pathology in cultured cells, including α-synuclein accumulation, oxidative stress, and caspase-dependent apoptosis [2]. This model provides a valuable platform for investigating mechanisms of dopaminergic neuron vulnerability and screening potential neuroprotective compounds.
Cell Culture and Maintenance:
Chronic Rotenone Treatment:
Assessment of Pathological Features:
Sensitivity to Oxidative Challenge:
The In Situ Resistance Assay (ISRA) models acquired resistance to targeted therapies in cancer cells, with applications for studying therapeutic resistance mechanisms in CNS malignancies [5]. This 6-16 week protocol provides a high-throughput, cost-effective approach for investigating resistance to molecularly targeted agents and identifying combination therapies to overcome resistance.
Determine Experimental Doses:
ISRA Setup and Maintenance:
Resistance Assessment:
Downstream Analysis:
Figure 1: Immunopathogenesis of Multiple Sclerosis. This diagram illustrates the key steps in MS pathophysiology, from peripheral activation of myelin-reactive T cells to CNS inflammation, demyelination, and axonal damage. The process involves complex interactions between adaptive and innate immune components, culminating in coordinated attack on CNS myelin [1] [4] [6].
Figure 2: Molecular Pathways in Parkinson's Disease Pathogenesis. This diagram illustrates the key molecular events in PD, beginning with mitochondrial complex I inhibition and progressing through protein aggregation, sustained oxidative stress, and eventual apoptotic cell death. Multiple feedback loops amplify the initial insult, culminating in dopaminergic neuron degeneration [2] [3].
Table 3: Drug Response Parameters and Calculation Methods
| Parameter | Definition | Calculation Method | Interpretation |
|---|---|---|---|
| EC₅₀ | Concentration producing 50% maximal effect | Nonlinear regression of dose-response data | Potency indicator; lower values indicate greater potency |
| EC₈₀ | Concentration producing 80% maximal effect | Nonlinear regression of dose-response data | Used for selection pressure in resistance assays |
| GR₅₀ | Concentration where growth rate inhibition reaches 50% | GR value calculation normalizing for division time [7] | Superior metric accounting for differential division rates |
| GRmax | Maximal effect of drug on growth rate | GR value calculation at highest concentration | Efficacy indicator; range -1 to 1 (death to stimulation) |
| AUC | Area under dose-response curve | Integration of response across all concentrations | Overall compound activity; smaller AUC indicates greater efficacy |
| Resistance Index | Fold-change in EC₅₀ relative to parental line | Ratio of resistant EC₅₀ to parental EC₅₀ | Quantifies degree of acquired resistance |
Robust experimental design is essential for generating meaningful data from CNS disorder models. For drug response experiments, several critical considerations must be addressed [7]:
For high-throughput screening approaches, computational pipelines such as those implemented in Python packages described in [7] can systematize experimental design, data processing, and quality control. These tools help prevent errors that can arise from manual data handling and provide a reproducible framework for data analysis.
The experimental models described in this application note serve critical roles throughout the drug development pipeline, from target identification and validation to preclinical efficacy assessment. EAE models have been instrumental in the development of several approved MS therapies, including glatiramer acetate and natalizumab [1]. Similarly, rotenone and other cellular PD models provide valuable platforms for screening compounds with potential neuroprotective effects.
When applying these models in therapeutic development, several key considerations emerge:
The experimental models detailed in this application note provide robust, well-characterized systems for investigating CNS disorder pathophysiology and evaluating potential therapeutic interventions. Each model offers unique strengths while also presenting specific limitations that must be considered when interpreting results and extrapolating to human disease. By implementing standardized protocols, incorporating appropriate controls, and applying rigorous analytical methods, researchers can maximize the utility of these systems to advance our understanding and treatment of complex neurological disorders. Future directions include the development of more humanized models, increased integration of human iPSC-derived systems, and implementation of more sophisticated computational approaches to data analysis and experimental design.
Osoresnontrine (development code BI-409306) is an investigational small molecule compound developed by Boehringer Ingelheim as a potent and selective inhibitor of the enzyme phosphodiesterase 9A (PDE9A). This centrally active agent was designed to address cognitive impairments associated with central nervous system disorders such as Alzheimer's disease and schizophrenia through enhancement of synaptic plasticity via the cyclic guanosine monophosphate (cGMP) signaling pathway. The compound is characterized by a pyrazolopyrimidinone core structure with molecular formula C₁₆H₁₇N₅O₂ and molecular weight of 311.34 g/mol [1].
From a pharmacokinetics perspective, this compound demonstrates several drug-like properties that support its development as an oral therapeutic agent. The compound complies with Lipinski's Rule of Five, with predicted moderate lipophilicity (logP 0.25-0.88) that facilitates blood-brain barrier penetration while maintaining sufficient aqueous solubility (0.481 mg/mL) for absorption [1]. Its structure features a fused bicyclic system with hydrogen bond acceptors and donors that influence both its solubility characteristics and protein binding properties. This compound is supplied as a white to off-white solid powder with good stability profile when stored at -20°C, and demonstrates satisfactory solubility in dimethyl sulfoxide (22-25 mg/mL), facilitating its use in preclinical formulations [1].
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₆H₁₇N₅O₂ | Balanced carbon/nitrogen/oxygen ratio supporting drug-like properties |
| Molecular Weight | 311.34 g/mol | Optimal for CNS penetration |
| IUPAC Name | 1-(oxan-4-yl)-6-(pyridin-2-ylmethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | Systematic chemical nomenclature |
| logP (Predicted) | 0.25-0.88 | Moderate lipophilicity supporting blood-brain barrier penetration |
| Water Solubility | 0.481 mg/mL (predicted) | Sufficient for oral absorption |
| Rule of Five Compliance | Yes | High probability of oral bioavailability |
Comprehensive pharmacokinetic evaluation of this compound has revealed several critical characteristics that influence its dosing regimen and potential drug interactions. A population pharmacokinetic analysis conducted across phase I and II trials identified that the drug's pharmacokinetics are best described by a two-compartment model with first-order absorption [1]. The compound demonstrates dose-dependent exposure with median time to maximum concentration (Tmax) of approximately 2.8 hours and median half-life of about 7 hours, supporting once or twice-daily dosing regimens in clinical studies [1].
The most clinically significant pharmacokinetic characteristic of this compound is its extensive hepatic metabolism primarily mediated by the cytochrome P450 enzyme CYP2C19. This metabolic pathway exhibits significant genetic polymorphism, resulting in substantial interindividual variability in drug exposure. Research has demonstrated that individuals with a "poor metabolizer" genotype for CYP2C19 exhibit 4- to 5-fold higher systemic exposure compared to "extensive metabolizers" [1]. This polymorphism necessitated careful dose adjustment and monitoring in clinical trials and represents a critical consideration for potential clinical use.
Table 2: Key Pharmacokinetic Parameters of this compound
| Parameter | Value | Clinical Significance |
|---|---|---|
| Tmax (median) | ~2.8 hours | Rapid absorption compatible with oral administration |
| Half-life (median) | ~7 hours | Supports once or twice-daily dosing |
| Primary Metabolic Pathway | CYP2C19 | Subject to significant pharmacogenetic variability |
| Exposure in Poor vs Extensive Metabolizers | 4-5 fold higher | Requires genotype-based dose adjustment |
| Protein Binding | Not fully characterized | Potential for drug-drug interactions |
| Food Effect | Not reported | Standard fasting conditions in clinical trials |
Robust bioanalytical methods are essential for accurate quantification of this compound in biological matrices during pharmacokinetic studies. The recommended approach utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization in positive mode, providing the necessary sensitivity and specificity for precise measurement in complex biological samples [1]. Sample preparation typically involves protein precipitation using acetonitrile or methanol, which provides adequate recovery while effectively removing interfering components from plasma or serum samples [2].
For enhanced sensitivity and cleaner extracts, particularly at lower concentration ranges, solid phase extraction (SPE) protocols can be implemented using C18 cartridges conditioned with methanol and water. The sample pH should be maintained near neutral (pH 6-8) to ensure optimal recovery of this compound, which remains predominantly in its non-ionized form due to its moderate lipophilicity. The extraction recovery for this compound using these methods typically ranges between 80-100%, with minimal matrix effects observed when using appropriate internal standards such as stable isotope-labeled analogs of this compound [2].
The analytical separation of this compound from endogenous compounds and potential metabolites is achieved using reverse-phase chromatography with a C18 column (e.g., 2.1 × 50 mm, 1.8 μm particle size) maintained at 40°C. The mobile phase consists of 0.1% formic acid in water (mobile phase A) and 0.1% formic acid in acetonitrile (mobile phase B) with a gradient elution from 5% to 95% B over 3-5 minutes at a flow rate of 0.4 mL/min [2]. This chromatographic conditions provide optimal peak shape and separation efficiency for this compound, with typical retention time of approximately 2.5 minutes.
Mass spectrometric detection employs multiple reaction monitoring (MRM) transitions for enhanced specificity. The recommended transition for this compound is m/z 312.1→266.1 for quantification, with a secondary transition m/z 312.1→238.1 for confirmatory purposes. Instrument parameters should be optimized as follows: capillary voltage 3.5 kV, source temperature 150°C, desolvation temperature 450°C, cone gas flow 50 L/hour, and desolvation gas flow 800 L/hour. The collision energy for the primary transition typically ranges between 20-25 eV [2].
The initial clinical pharmacokinetic evaluation of this compound follows a standardized phase I protocol designed to characterize safety, tolerability, and fundamental pharmacokinetic parameters in healthy volunteers. These studies employ a randomized, double-blind, placebo-controlled design with sequential dose escalation cohorts. Participants typically receive single oral doses ranging from 10 mg to 250 mg after an overnight fast, with a washout period of at least 5 half-lives between dosing periods for crossover designs [1].
Blood sampling for pharmacokinetic analysis follows an intensive schedule to adequately characterize the absorption and elimination phases: pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose. Additional sparse sampling may be implemented at 72 and 96 hours to fully define the terminal elimination phase. Plasma concentrations of this compound are quantified using the validated LC-MS/MS method described in Section 3, with non-compartmental analysis to determine key parameters including Cmax, Tmax, AUC0-t, AUC0-∞, elimination half-life, apparent clearance, and volume of distribution [3].
Given the significant impact of CYP2C19 polymorphism on this compound exposure, dedicated pharmacogenomic studies are essential in early clinical development. These studies enroll participants stratified by CYP2C19 phenotype (poor, intermediate, extensive, and ultrarapid metabolizers) to establish specific dosing recommendations for each subpopulation [1]. Additionally, the effect of food on this compound absorption should be evaluated using a standardized high-fat meal protocol administered approximately 30 minutes before dosing, with comparison to fasting conditions in a crossover design.
Special population studies should also include elderly participants and those with hepatic impairment, as both age and liver function may significantly impact the metabolism and elimination of this compound. For elderly populations, a dedicated study comparing pharmacokinetic parameters in healthy young volunteers (18-45 years) versus elderly volunteers (≥65 years) is recommended, with particular attention to potential age-related declines in CYP450 metabolism [1].
The integration of pharmacokinetic and pharmacodynamic data is essential for understanding the relationship between this compound exposure and its therapeutic effects. PK/PD studies should implement a comprehensive sampling approach that pairs plasma concentration measurements with relevant biomarkers of target engagement and clinical efficacy [3]. For this compound, the primary pharmacodynamic biomarker is cGMP concentration in cerebrospinal fluid (CSF), as PDE9A inhibition directly increases intracellular cGMP levels, which is considered the mechanism underlying its potential cognitive benefits [1].
The recommended PK/PD study design includes parallel assessment of plasma this compound concentrations, CSF cGMP levels, and cognitive performance measures at multiple time points following drug administration. This approach allows for the characterization of potential hysteresis in the effect-concentration relationship and the development of a robust PK/PD model. For clinical trials in Alzheimer's disease and schizophrenia, standardized cognitive assessment batteries (e.g., PANSS for schizophrenia, ADAS-Cog for Alzheimer's disease) should be administered at baseline and periodically throughout the dosing interval to capture the time course of therapeutic effects [1].
The PK/PD relationship for this compound is best characterized using an indirect response model that accounts for the temporal disconnect between plasma concentrations and cognitive effects. The modeling approach should incorporate the documented increase in CSF cGMP as an intermediate biomarker of PDE9A inhibition, with cognitive outcomes linked to this biomarker through a separate effect compartment or transduction model [3].
Population PK/PD modeling is particularly valuable for this compound due to the significant impact of CYP2C19 polymorphism on exposure. This approach allows for the identification of covariate effects (e.g., genotype, age, hepatic function) on both pharmacokinetic and pharmacodynamic parameters, enabling more precise dose individualization. The final model should be validated using visual predictive checks and bootstrap analysis to ensure robust performance across the target patient population [3].
Figure 1: this compound PK/PD Relationship and Key Influencing Factors
The pharmacokinetic profile of this compound presents both opportunities and challenges for its development as a therapeutic agent. The well-characterized dose-exposure relationship and established target engagement biomarker (CSF cGMP) provide a solid foundation for dose selection and clinical trial design [1]. However, the significant impact of CYP2C19 polymorphism on drug exposure necessitates careful consideration of pharmacogenetic testing and dose adjustment in clinical practice [1].
From a research perspective, several areas require continued investigation to fully characterize the pharmacokinetics of this compound. These include comprehensive assessment of drug-drug interaction potential with CYP2C19 inhibitors and inducers, evaluation of hepatic impairment effects on drug metabolism, and characterization of potential active metabolites that may contribute to both efficacy and toxicity. Additionally, the translation of preclinical PK/PD relationships to clinical populations requires continued refinement as more clinical data becomes available [3].
Despite a robust pharmacokinetic foundation and confirmed target engagement in humans, the clinical development of this compound was ultimately discontinued due to lack of efficacy in phase II trials for Alzheimer's disease and schizophrenia [1]. This outcome highlights the complex challenges in CNS drug development, where favorable pharmacokinetic properties and target engagement do not necessarily translate to clinical benefit. Nevertheless, the comprehensive pharmacokinetic research methods developed for this compound provide a valuable template for future PDE9 inhibitor development programs.
The quantitative data below summarizes the known inhibitory activity (IC50) of this compound against various phosphodiesterase (PDE) enzymes, demonstrating its high selectivity for PDE9A.
Table 1: Selectivity Profile of this compound (BI-409306) [1] [2]
| Target | IC50 Value | Selectivity vs. PDE9A |
|---|---|---|
| PDE9A | 52 nM | - |
| PDE1C | 1.0 µM | ~19-fold less selective |
| PDE1A | 1.4 µM | ~27-fold less selective |
| PDE2A, PDE3A, PDE4B, PDE5A, PDE6AB, PDE7A, PDE10A | >10 µM | >190-fold less selective |
This compound showed no significant activity against 95 other non-PDE targets at a concentration of 10 µM, confirming its highly selective profile [1].
Here is a detailed methodology for a key pharmacology experiment cited in the available literature.
In Vitro Long-Term Potentiation (LTP) Enhancement in Rat Hippocampal Slices [1]
The following diagram illustrates the proposed mechanism of action for this compound in memory enhancement, based on general PDE9A biology.
The table below summarizes the key available data for research planning [1] [2] [3]:
| Property | Specification |
|---|---|
| CAS Number | 1189767-28-9 [1] [2] |
| Molecular Formula | C₁₆H₁₇N₅O₂ [1] [2] |
| Molecular Weight | 311.34 g/mol [1] [2] |
| Purity | >98% [1] |
| Form | Solid [1] |
| Recommended Storage | -20°C [1] |
| Solubility (Stock Solution) | Soluble in DMSO to >100 mM [1] |
This compound is a potent and selective inhibitor of the high-affinity cGMP-specific 3',5'-cyclic phosphodiesterase 9A (PDE9A) [2]. By inhibiting PDE9A, it blocks the degradation of the second messenger cyclic guanosine monophosphate (cGMP), thereby increasing cGMP levels in the brain. This amplifies downstream cGMP signaling, which is known to facilitate synaptic plasticity and long-term potentiation (LTP), mechanisms underlying learning and memory [4].
The table below details its inhibitory activity (IC₅₀) against various PDE enzymes, highlighting its high selectivity for PDE9A [1] [3]:
| Enzyme | IC₅₀ Value |
|---|---|
| PDE9A | 52 nM [1] [3] |
| PDE1C | 1.0 µM [1] [3] |
| PDE1A | 1.4 µM [1] [3] |
| PDE2A | >10 µM [1] |
| PDE3A | >10 µM [1] |
| PDE4B | >10 µM [1] |
| PDE5A | >10 µM [1] |
| PDE6AB | >10 µM [1] |
| PDE7A | >10 µM [1] |
| PDE10A | >10 µM [1] |
The following diagram illustrates the core neuronal signaling pathway affected by this compound and a general workflow for a related research approach, based on studies of PDE9 inhibition and multi-target drug discovery [4].
Since explicit protocols are unavailable, you can develop your own based on the compound's properties and standard methods for PDE inhibitors.
Osoresnontrine is a Phosphodiesterase-9 (PDE9) inhibitor investigated for Alzheimer's disease [1] [2]. Like many modern drug candidates, it likely faces bioavailability challenges due to low solubility [3]. The core strategies for enhancement focus on increasing surface area, altering the physical state of the API, or using lipid-based systems [3].
Here are advanced formulation strategies suitable for a poorly soluble drug like this compound:
| Strategy | Key Principle | Typical Excipients/Carriers | Key Advantages | Primary Challenges |
|---|---|---|---|---|
| Nanosuspension [4] | Top-down particle size reduction to sub-micron range, increasing surface area. | HPMC, SDS, PVP, Poloxamers, Tweens. | High drug loading (100% API), improved dissolution rate and saturation solubility [4]. | Physical stability (preventing aggregation/Ostwald ripening), requires stabilizers [4]. |
| Amorphous Solid Dispersion (ASD) [3] | Creating a high-energy, amorphous API form dispersed in a polymer matrix. | PVP, Copovidone, HPMC, HPMCAS, Soluplus. | Superior dissolution profile, can maintain supersaturation ("spring & parachute" effect) [3]. | Physical instability (risk of recrystallization), requires high polymer load, poor powder flow [3]. |
| Lipid-Based Systems [3] | Dissolving/suspending API in lipids/oils/surfactants. | Oils (e.g., Labrafil, Miglyol), Surfactants (e.g., Cremophor, Tween), Co-solvents. | Can enhance solubility and permeability, avoids dissolution step for pre-dissolved drugs [3]. | Complex formulation, potential for excipient interactions, limited API solubility in lipids [3]. |
| Co-crystals [3] | Forming a new crystalline structure with a co-former via non-covalent bonds. | Pharmaceutically acceptable co-formers (e.g., carboxylic acids). | Improved physicochemical properties (solubility, stability) for non-ionizable APIs [3]. | Similar "spring & parachute" effect as ASDs, limited choice of co-formers [3]. |
The following workflow outlines a structured approach to selecting and optimizing these formulations:
1. Nanosuspension via High-Pressure Homogenization (HPH) [4]
2. Amorphous Solid Dispersion (ASD) via Spray Drying [3]
Q1: Our nanosuspension is aggregating after one month of storage. What could be the cause?
Q2: Our ASD shows good initial dissolution, but the drug precipitates quickly. How can we improve it?
Q3: Why would we choose a nanosuspension over a lipid-based system?
This compound is an investigational small molecule drug. Here is a summary of its key characteristics:
| Attribute | Description |
|---|---|
| Other Names | BI-409306 [1] [2] |
| Mechanism of Action | Potent and selective Phosphodiesterase 9A (PDE9A) inhibitor [1] [2] |
| Primary Indications (Under Investigation) | Schizophrenia, Attenuated Psychosis Syndrome, Alzheimer's Disease [1] |
| Chemical Formula | C₁₆H₁₇N₅O₂ [1] |
| Molar Mass | 311.345 g·mol⁻¹ [1] |
| Selectivity Profile | Inhibits PDE9A with an IC₅₀ of 52 nM. Shows weak activity against PDE1A/C (IC₅₀ ~1 µM) and minimal activity against other PDEs (IC₅₀ >10 µM) [2]. |
Since direct stability data is not found, here are practical steps and methodologies to address this critical gap:
Here is a detailed methodology for conducting a stability study for this compound in solution.
| Step | Action | Details & Parameters |
|---|---|---|
| 1. Solution Preparation | Dissolve this compound in the desired solvent. | Record solvent (e.g., DMSO, buffer), initial concentration, and pH. Filter the solution if necessary for sterility. |
| 2. Aliquoting | Divide the solution into multiple vials. | This prevents repeated freeze-thaw cycles of a single stock. Use amber vials if testing light sensitivity. |
| 3. Storage | Store aliquots under different conditions. | Typical conditions: -80°C (long-term), -20°C (short-term), 4°C (refrigerated), 25°C (room temp). Include a set vials for light exposure. |
| 4. Sampling | Remove vials for analysis at predetermined time points. | Example time points: Time zero, 1 day, 1 week, 2 weeks, 1 month, 3 months, 6 months, 1 year. |
| 5. Analysis | Analyze samples for concentration and purity. | Primary technique: HPLC (High-Performance Liquid Chromatography). Compare chromatograms of stressed samples to a fresh, reference standard. Key metrics are the area of the main peak (for concentration) and the appearance of new peaks (for degradation products). A drop in the main peak area or an increase in impurity peaks indicates instability. |
| 6. Documentation | Record all data and observations. | Document the percentage of parent compound remaining and the formation of any major degradants at each time point and condition. |
The following diagram visualizes the stability testing workflow:
The table below summarizes the key information available for this compound.
| Attribute | Description |
|---|---|
| Common Name | This compound [ [1]] |
| Development Code | BI-409306 [ [1]] |
| Primary Target | Phosphodiesterase 9 (PDE9) [ [1]] |
| Therapeutic Indications | Schizophrenia, Attenuated Psychosis Syndrome, Alzheimer's Disease (all investigational) [ [1]] |
| Mechanism of Action | PDE9 inhibitor; increases cyclic guanosine monophosphate (cGMP) levels in the brain, promotes synaptic plasticity, and enhances memory function in preclinical models [ [1]] |
To frame potential selectivity issues, the table below outlines the core characteristics of the 11 PDE families. PDE9 inhibitors like this compound are considered highly specific for cGMP.
| PDE Family | Primary Substrate | Key Context for Selectivity & Experimental Design |
|---|---|---|
| PDE1 | cAMP & cGMP | Calcium/calmodulin-dependent; activity can be influenced by intracellular calcium levels [ [2] [3]]. |
| PDE2 | cAMP & cGMP | Stimulated by cGMP; involved in cGMP-mediated cross-talk [ [2] [3]]. |
| PDE3 | cAMP & cGMP | Features a unique hydrophobic binding pocket; inhibition can have positive inotropic effects [ [2] [3]]. |
| PDE4 | cAMP | Largest cAMP-specific family; prominent in inflammatory and central nervous system cells; inhibition often associated with emetic side effects [ [2] [3] [4]]. |
| PDE5 | cGMP | Classic target for erectile dysfunction drugs; high specificity for cGMP [ [2] [3]]. |
| PDE6 | cGMP | Primarily expressed in retinal photoreceptors; critical for visual signal transduction [ [2] [3]]. |
| PDE7 | cAMP | Specific cAMP hydrolysis; potential target for immune disorders [ [2] [3]]. |
| PDE8 | cAMP | Insensitive to standard PDE inhibitor rolipram; regulated by renin-angiotensin system [ [2] [3]]. |
| PDE9 | cGMP | High affinity and specificity for cGMP; the target of this compound [ [2] [3] [1]]. |
| PDE10 | cAMP & cGMP | Highly expressed in striatum; integrates dopamine and glutamate signaling [ [2] [3]]. |
| PDE11 | cAMP & cGMP | Expressed in skeletal muscle, prostate, and other tissues [ [2] [3]]. |
Based on general principles of PDE inhibitor development, here are some common challenges and guidance that could be included in your technical support resources.
Frequently Asked Questions
Q: What is the primary mechanism of action for this compound?
Q: Why is PDE subtype selectivity important in drug development?
Troubleshooting Common Experimental Challenges
Challenge: Inconsistent cellular responses in PDE activity assays.
Challenge: Differentiating PDE9 inhibition from other cGMP-preferring PDEs (e.g., PDE5, PDE6).
The diagram below outlines a generalized workflow for profiling a PDE inhibitor's activity and selectivity, which can serve as a guide for experimental design.
For researchers needing to screen compounds computationally before moving to lab experiments.
FAQ: What are the main computational approaches for predicting BBB penetration?
Several machine learning and deep learning models have been developed to predict a molecule's ability to cross the BBB. These models help in high-throughput screening during early drug discovery [1] [2].
Troubleshooting Guide: My computational model has poor performance.
| Potential Issue | Explanation & Solution |
|---|---|
| Small or Imbalanced Dataset | Limited positive samples (BBB+ peptides) can cause overfitting and poor generalization. Solution: Use data augmentation techniques. The Augur model used a borderline-SMOTE-based method to generate synthetic samples, improving its performance [1]. |
| High Prediction Uncertainty | Predictions for molecules outside the model's training data space are unreliable. Solution: Implement an uncertainty estimation method. Filter out compounds with high uncertainty scores (e.g., >0.1) to work only with high-confidence predictions [2]. |
| Non-Interpretable Features | It's difficult to understand why a model makes a certain prediction. Solution: Use interpretable feature-based models. For instance, analysis shows that amino acids like Arginine (R) and Tyrosine (Y) are significantly enriched in BBB-penetrating peptides (B3PPs), providing a clear physicochemical rationale [1]. |
The table below compares the key performance metrics of two modern computational models.
Performance Comparison of BBB Prediction Models
| Model Name | Core Methodology | Key Performance Metric (AUROC) | Best For / Key Advantage |
|---|---|---|---|
| Augur [1] | Data augmentation & feature-based ML (Random Forest) | 0.932 (Training), 0.931 (Independent Test) | Research requiring high interpretability of peptide features. |
| GROVER-BBBp [2] | Graph Neural Network (GNN) with Uncertainty Estimation | Accuracy >99% (on high-confidence predictions) | Screening large compound libraries with reliable confidence scores. |
For researchers who need to validate penetration through lab experiments.
FAQ: How is BBB permeability measured experimentally?
BBB permeability can be quantified using both in vitro (cell-based) and in vivo (animal-based) models. The key parameter measured is the solute permeability coefficient, P, which describes the rate at a substance crosses the endothelial barrier [3].
Troubleshooting Guide: Common issues in experimental BBB permeability assays.
| Potential Issue | Explanation & Solution |
|---|---|
| Low Transendothelial Electrical Resistance (TEER) | TEER measures the tightness of cell junctions. Low TEER indicates leaky, poor-quality BBB models. Solution: Use early passage primary brain endothelial cells (BECs), ensure >97% confluency, and employ co-culture with astrocytes or pericytes to reliably increase barrier function. A TEER value >200 Ω·cm² is often recommended [3] [4]. |
| Inconsistent Permeability Values | Results can be affected by compound properties and experimental setup. Solution: Adhere to validated protocols. For in vivo measurements using multiphoton microscopy, use a standard perfusate like Mammalian Ringer's solution with 1% BSA, and ensure fluorescent tracer concentrations (e.g., 0.1 mg/mL NaFl) are within the linear range of your detection system [3]. |
| Misinterpretation of Transport Mechanism | Assuming passive diffusion when active transport is involved. Solution: Understand the five main transport mechanisms at the BBB: 1) Transcellular passive diffusion, 2) Carrier-mediated transport, 3) Receptor-mediated transcytosis, 4) Adsorptive-mediated transcytosis, and 5) Paracellular transport via TJ modulation [5]. |
The diagram below illustrates the workflow for a non-invasive in vivo method to measure permeability and diffusion in a rat brain model.
In Vivo BBB Permeability Measurement Workflow
Understanding the fundamental biology of the BBB is crucial for designing effective experiments and drug delivery systems.
FAQ: What are the key cellular components and transport pathways of the BBB?
The BBB is not just endothelial cells; it is part of a neurovascular unit (NVU) that includes pericytes, astrocytes, microglia, and neurons, all working together to maintain barrier integrity and function [4] [5]. The transport of molecules across the BBB is highly regulated and occurs through several distinct pathways, as shown in the diagram below [4] [5].
Key BBB Transport Pathways
The table below summarizes the core quantitative and mechanistic data available from the literature.
| Aspect | Details |
|---|---|
| Drug Name | This compound [1] |
| Primary Target | Phosphodiesterase-9 (PDE9A) [1] |
| Therapeutic Context | Investigated for Alzheimer's Disease; potential for other CNS conditions [1] [2] |
| Key Mechanism of Action | Inhibits PDE9, blocking cGMP degradation. This increases brain cGMP levels, enhances synaptic plasticity (LTP), and improves cognitive function [1]. |
| Reported Efficacy in Preclinical Models | Improves performance on cognitive tasks assessing working and episodic memory in rodents [1]. |
| Relevant Quantitative Data | Not available in the current search results. Specific values for IC50, optimal dosing, or pharmacokinetic parameters are needed from dedicated studies. |
Based on its mechanism, you can structure your troubleshooting around the following core concepts:
Osoresnontrine (also known as BI-409306) is a potent and selective phosphodiesterase 9A (PDE9A) inhibitor [1] [2]. Its development for schizophrenia and Alzheimer's disease progressed to Phase II clinical trials, but these studies were terminated, and no recent development has been reported [3] [4].
The table below summarizes its key biochemical characteristics, which are essential for researchers designing in vitro experiments:
| Property | Specification |
|---|---|
| Molecular Weight | 311.34 Da [1] [2] |
| CAS Number | 1189767-28-9 [1] [2] |
| Primary Target | Phosphodiesterase 9A (PDE9A) [1] [2] |
| IC50 (PDE9A) | 52 nM [1] [2] |
| Selectivity | Weak activity against PDE1A (IC50 = 1.4 µM), PDE1C (IC50 = 1.0 µM); IC50 > 10 µM for PDE2A, 3A, 4B, 5A, 6AB, 7A, 10A [1] [2] |
| Reported Solubility | Soluble in DMSO to >100 mM [1] |
This compound was investigated for its potential to enhance memory in central nervous system (CNS) disorders [2]. The compound works by inhibiting the PDE9A enzyme, which degrades cyclic guanosine monophosphate (cGMP) in the brain. By elevating cGMP levels, it facilitates synaptic plasticity and enhances both early and late-phase long-term potentiation (LTP) in the hippocampus, a process critical for learning and memory [5].
The following diagram illustrates this core signaling pathway and the point of inhibition by this compound.
Q1: What is the recommended dosing frequency for this compound in animal studies? The available search results do not provide specific dosing regimens or frequencies used in preclinical in vivo studies. This information would typically be found in primary research articles, which were not among the search results.
Q2: What was the outcome of the clinical trials for this compound? A Phase II trial for schizophrenia as an adjunctive treatment (NCT03351244) was terminated in 2021 due to COVID-19 infections [4]. No results from this or other trials are available in the searched sources, and no development has been reported since.
Q3: What are the best practices for handling this compound in the lab?
Given the lack of specific dosing data, here are steps you can take:
The following table summarizes the key information available for this compound (BI 409306) [1].
| Parameter | Details |
|---|---|
| Drug Name | This compound (BI 409306) [1] |
| Modality | Small Molecule [1] |
| Status | Investigational (Clinical trials for Alzheimer's Disease and Schizophrenia) [1] |
| Primary Target | High affinity cGMP-specific 3',5'-cyclic phosphodiesterase 9A (PDE9A) [1] |
| Plasma Protein Binding | Not Available [1] |
| Molecular Formula | C₁₆H₁₇N₅O₂ [1] |
| Molecular Weight | 311.345 g/mol [1] |
Since specific binding data for this compound is not published, here are established methodologies you can employ. The "gold standard" for small molecules like this compound is Equilibrium Dialysis, though Ultrafiltration is a common high-throughput alternative [2].
This method is favored for its minimal disturbance of the equilibrium between bound and free drug [2].
This method is faster and easier to automate but can be prone to issues like non-specific binding and volume shifts [2] [3].
The diagram below illustrates the mechanism of action of this compound within the neuronal cGMP signaling pathway.
Q1: Why is plasma protein binding data for this compound not available? As an investigational compound, detailed pharmacokinetic data like plasma protein binding are often not made public until later stages of clinical development or upon publication in a scientific journal. This is a common scenario for drugs that have not yet reached the market [1].
Q2: What are the major plasma proteins my lab should focus on for binding studies? For a comprehensive analysis, you should investigate binding to the two most significant plasma proteins:
Q3: What is the clinical significance of finding that this compound is highly protein-bound? According to the free drug hypothesis, only the unbound (free) fraction of a drug is pharmacologically active, as it can cross biological membranes to reach its site of action [2]. High plasma protein binding (>99%) can therefore influence a drug's:
The core of the issue is that metabolites can generate false positive/negative results. The table below summarizes the primary mechanisms, supported by research.
| Interference Type | Description | Example |
|---|---|---|
| Isomeric Interference [1] [2] | Isomeric metabolites share identical precursor and product ions (Q1/Q3), making them indistinguishable by MS/MS in certain conditions. | Citrate and isocitrate [1]. |
| In-Source Fragmentation [1] [2] | Metabolites fragment prematurely in the high-energy ion source, producing product ions that interfere with other assays. | Not specified in search results. |
| Inadequate Mass Resolution [1] [2] | The mass spectrometer cannot distinguish between ions with very similar mass-to-charge ratios (m/z). | Not specified in search results. |
| Chemical Interference in Plate Assays [3] | A drug or its metabolites can directly affect the chemistry of a detection reagent, skewing fluorescence or absorbance signals. | Osimertinib in Alamar Blue assays [3]. |
| Metabolite Cross-Reactivity [4] [5] | A metabolite, rather than the parent drug, directly interferes with the reagents or detection method of another assay. | O-desmethylnaproxen (a naproxen metabolite) in Jendrassik and Grof bilirubin assays [4] [5]. |
Based on the methodologies in the search results, here is a workflow you can adapt to systematically identify and resolve metabolite interference for Osoresnontrine.
The workflow for troubleshooting interference involves a cycle of observation, hypothesis testing, and solution validation. Begin by noting anomalies like right-shifted dose-response curves or unexpectedly high background signals [3]. Form a hypothesis on the source, which could be the parent drug, a known metabolite, or an isomeric compound [1] [4].
Experiment by spiking pure metabolite standards into the assay system. For LC-MS methods, run the standard for the suspected interfering metabolite through the MRM channels of all other analytes to check for cross-signals [1]. For plate-based assays, spike the metabolite into a control sample to see if it causes a concentration-dependent signal change [3].
If interference is confirmed, explore solutions. In LC-MS, improving chromatographic separation is highly effective, resolving 65-85% of interference cases by using a different column or adjusting the gradient to separate the interfering peak from the analyte peak [1] [2]. In cell-based assays, a simple wash step to remove the drug-containing media before adding the detection reagent can eliminate interference from the parent drug [3]. Finally, confirm that the chosen solution works in your actual biological samples (e.g., cell lysate, serum) without affecting the assay's accuracy for the true analyte [1] [3].
Q1: My viability assay data is inconsistent when testing a drug. What could be wrong? Inconsistencies, such as right-shifted dose-response curves, can indicate drug interference. For example, the EGFR inhibitor Osimertinib was found to interfere with the Alamar Blue assay, leading to inaccurate IC50 values. This was resolved by removing the drug-containing medium before adding the assay reagent [3].
Q2: How common is metabolite interference in targeted LC-MS metabolomics? It is very common. One study using 334 metabolite standards found that about 75% of metabolites generated a measurable signal in at least one other metabolite's MRM channel. In biological samples, this can lead to approximately 10% of annotated metabolites being mis-annotated or mis-quantified [1] [2].
Q3: A known metabolite of my drug is available. How do I check if it interferes? You can perform a spike-in experiment. Add the pure metabolite standard to your control sample (e.g., blank serum, buffer) and run it through your analytical method. A significant change in the signal of your target analyte indicates interference. This approach was used to confirm that the naproxen metabolite O-desmethylnaproxen interferes with certain bilirubin assays [4] [5].
Since the available search results do not contain specific data on this compound's metabolites, I suggest you:
The table below summarizes the key stability and storage information for Osoresnontrine based on supplier data and general pharmaceutical guidelines.
| Parameter | Specification / Recommendation |
|---|---|
| Recommended Long-Term Storage | -20°C [1] [2] |
| Physical Form | Solid powder [1] [2] |
| Purity | >98% [1] [2] |
| Shelf Life | >3 years when stored properly [2] |
| Solubility | Soluble in DMSO to >100 mM [1] [2] |
| Stock Solution Storage | 0 - 4°C for short-term (days to weeks); -20°C for long-term (months) [2] |
| Shipping Condition | Ambient temperature (as a non-hazardous chemical) [2] |
Here are answers to common questions and solutions to potential problems you might encounter in the lab.
Q1: What is the recommended storage condition for this compound powder, and why?
Q2: How should I prepare and store stock solutions of this compound?
Q3: My experimental results are inconsistent. Could degraded this compound be the cause?
Q4: Are there any stability data for this compound under various stress conditions?
This protocol, adapted from general pharmaceutical practices and research on other drug substances [3] [4], provides a methodology to investigate the intrinsic stability of this compound.
1. Objective: To understand the stability profile of this compound by subjecting it to various stress conditions and identifying the resulting degradation products.
2. Materials and Equipment:
3. Procedure:
I hope this technical support center provides a solid foundation for your work with this compound.
Here is a summary of the key information available from the search results:
| Aspect | Available Information |
|---|---|
| Drug Name | This compound [1] [2] |
| Primary Target | Phosphodiesterase-9 (PDE9) [1] [2] |
| Therapeutic Area | Alzheimer's Disease (Cognitive impairment) [1] [2] |
| Mechanism of Action | Inhibits PDE9, blocking degradation of cyclic guanosine monophosphate (cGMP). Increases brain cGMP levels, facilitates synaptic plasticity, and enhances long-term potentiation (LTP) in the hippocampus [1] [2]. |
| Development Status | Approved for clinical trials [1] [2] |
| Reported Efficacy | Improves performance on cognitive tasks assessing working and episodic memory in rodent models [1] [2] |
This drug's mechanism of action can be visualized as follows:
The table below summarizes the key characteristics of this compound relevant for experimental design.
| Property | Description |
|---|---|
| Generic Name | This compound (also known as BI 409306) [1] |
| Modality | Small Molecule [1] |
| Status | Investigational (Previously in clinical trials for schizophrenia and Alzheimer's Disease) [1] |
| Mechanism of Action | Inhibitor of the high-affinity cGMP-specific phosphodiesterase 9A (PDE9A) [1] |
| Chemical Formula | C₁₆H₁₇N₅O₂ [1] |
| Molecular Weight | 311.345 g/mol [1] |
| SMILES | O=C1NC(CC2=NC=CC=C2)=NC2=C1C=NN2C1CCOCC1 [1] |
| Solubility (Predicted) | 0.481 mg/mL [1] |
This compound acts by inhibiting the PDE9A enzyme. This enzyme is responsible for the hydrolysis and deactivation of cyclic guanosine monophosphate (cGMP) in the brain [1]. By inhibiting PDE9A, this compound is expected to increase levels of cGMP, which is a key second messenger involved in synaptic plasticity, learning, and long-term memory [2] [3]. This mechanism underpinned its investigation for cognitive symptoms in Alzheimer's disease and schizophrenia [1].
The following diagram outlines a general workflow for key in vitro experiments to profile a PDE9 inhibitor like this compound.
Q1: What is the primary target of this compound?
Q2: For which indications has this compound been studied?
Q3: Where can I find official clinical trial records?
Problem: Low aqueous solubility of this compound in buffer.
Problem: Lack of detectable cGMP response in cellular models.
Problem: In vivo results do not align with in vitro findings.
This protocol provides a methodology for determining the inhibitory potency (IC₅₀) of this compound against PDE9A.
1. Principle: The assay measures the inhibition of recombinant human PDE9A enzyme activity by detecting the conversion of a fluorescently labeled cGMP substrate to its hydrolyzed product.
2. Reagents:
3. Procedure: 1. Dilution Series: Prepare a serial dilution of this compound in DMSO, then further dilute in assay buffer. Include a vehicle control (DMSO at the same final concentration as test wells, typically <1%). 2. Reaction Setup: In a low-volume assay plate, combine: * Assay buffer * PDE9A enzyme * this compound solution or vehicle control * Initiate the reaction by adding the fluorescent cGMP substrate. 3. Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes) to ensure the reaction is in the linear range. 4. Stop Reaction: Add the stop solution to terminate the enzymatic reaction. 5. Detection: Measure the fluorescence signal according to the specifications of your detection kit/instrument (e.g., using a plate reader).
4. Data Analysis: * Calculate the percentage inhibition for each concentration of this compound relative to the vehicle (100% activity) and blank (0% activity) controls. * Plot the percentage inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
The table below summarizes key characteristics of Osoresnontrine and several common antipsychotics.
| Treatment Name | Pharmacological Class | Primary Mechanism of Action | Key Efficacy Findings | Development & Evidence Status |
|---|---|---|---|---|
| This compound (BI-409306) | Phosphodiesterase 9 (PDE9) Inhibitor [1] | Increases cyclic guanosine monophosphate (cGMP) in the brain to promote synaptic plasticity and memory [1] | Did not demonstrate efficacy for cognitive impairment in a Phase II trial [1] | Investigational; limited public efficacy data [1] |
| Amisulpride | Atypical Antipsychotic | Dopamine D2/D3 Receptor Antagonist | Demonstrated non-inferior efficacy to Olanzapine on BPRS scale in 6-month trial [2] | Approved; extensive RCT data |
| Olanzapine | Atypical Antipsychotic | Multi-receptor antagonist (Serotonin, Dopamine) | Demonstrated non-inferior efficacy to Amisulpride on BPRS scale [2] | Approved; extensive RCT data |
| Clozapine | Atypical Antipsychotic | Broad Serotonin/Dopamine Receptor Antagonist | Superior efficacy for treatment-resistant schizophrenia (TRS) vs. other antipsychotics [3] | Approved; gold standard for TRS |
For the treatments with established efficacy, here is a detailed look at the experimental data and methodologies.
This represents a high-quality, direct comparison study for reference [2].
This outlines the evidence supporting clozapine's unique position.
The different mechanisms of action for these treatments are crucial to understanding their profiles. The diagram below illustrates the intracellular signaling pathways modulated by various antipsychotics.
This diagram shows that while This compound aims to enhance cognitive function via the PDE9-cGMP pathway [1], typical and atypical antipsychotics primarily exert their effects by modulating dopaminergic signaling. They block dopamine D2 receptors, which influences complex downstream intracellular pathways like AKT/GSK-3 and cAMP/PKA, involved in regulating neuronal function, gene transcription, and metabolism [4].
This compound (also known as BI 409306) is an investigational drug that has been studied in several clinical trials for conditions like schizophrenia and Alzheimer's disease [1]. The table below summarizes the key details available from the search results.
| Aspect | Details |
|---|---|
| Generic Name | This compound [1] |
| Status | Investigational [1] |
| Mechanism of Action | Inhibits the high affinity cGMP-specific 3',5'-cyclic phosphodiesterase 9A (PDE9A) [1] |
| Chemical Formula | C16H17N5O2 [1] |
| Known Clinical Trials | Schizophrenia, Alzheimer's Disease [1] |
This compound is classified as a PDE9A inhibitor [1]. The diagram below illustrates the proposed signaling pathway this mechanism is based on.
This compound (also known as BI 409306) is an investigational drug that was studied for cognitive impairment in schizophrenia and Alzheimer's disease [1]. Its proposed mechanism of action is fundamentally different from most standard and emerging antipsychotics.
The logic behind this therapy is that enhancing cGMP signaling could directly address the cognitive deficits that are poorly managed by current treatments [3].
The table below compares this compound's attributes with other novel drug classes and a standard non-pharmacological intervention for cognitive improvement.
| Therapy | Mechanism of Action | Primary Indication (for Cognition) | Key Cognitive Findings / Status | Notable Advantages / Development Status |
|---|
| This compound (PDE9A Inhibitor) | Inhibits PDE9A → increases cGMP → promotes synaptic plasticity & memory [1] | Schizophrenia, Alzheimer's Disease [1] | Development terminated in Phase II trials for schizophrenia; efficacy not established [1] | Novel target with potential for direct pro-cognitive effect; clinical development halted. | | TAAR1 Agonists (e.g., Ulotaront) | Modulates dopamine, serotonin, and glutamate signaling via Trace Amine-Associated Receptor 1 (TAAR1) agonism [3] | Schizophrenia [3] | Significant reduction in PANSS scores (measuring positive/negative symptoms) in Phase II trials [3] | No significant weight gain or metabolic changes in studies; low risk of extrapyramidal symptoms [3]. Phase III ongoing. | | Non-Invasive Brain Stimulation (NIBS) (e.g., TMS/tDCS) | Applies magnetic/electric fields to modulate cortical excitability and neural plasticity [4] [5] | Trans-diagnostic (Schizophrenia, Depression, Dementia, PD, MCI) [4] | Small, significant improvement in working memory (TMS & tDCS) and attention/vigilance (tDCS) per meta-analysis [4]. Combined with cognitive training shows benefit in MCI & PD [6] [7]. | Non-pharmacological, well-tolerated, can be combined with other therapies. Effects are domain-specific [4]. |
The table below summarizes the key details found in the search results:
| Aspect | Available Information |
|---|---|
| Drug Name | This compound (also referred to as PF-04447943 in some studies) [1]. |
| Pharmacological Class | Phosphodiesterase-9 (PDE9) inhibitor [1]. |
| Primary Mechanism | Inhibits PDE9, blocking cGMP degradation. Increases brain cGMP levels, enhances synaptic plasticity (LTP), and improves cognitive function [1]. |
| Development Status | Has entered clinical trials for Alzheimer's disease [1]. |
| Mentioned Efficacy | Improved performance on cognitive tasks assessing working and episodic memory in rodent models [1]. |
| Cited Safety Data | Not available in the search results. |
The following diagram illustrates the proposed cognitive-enhancing mechanism of this compound based on preclinical research, which is a key consideration for its therapeutic profile [1].
The table below summarizes the key profiles of antiviral drugs for seasonal influenza based on recent studies and guidelines for the 2025-2026 season [1].
| Drug Name | Drug Class | Key Efficacy Findings | Approval & Usage | Safety & Tolerability |
|---|---|---|---|---|
| Oseltamivir (Tamiflu) | Neuraminidase Inhibitor | Reduces symptom duration by ~1 day in adults; lowers risk of death/hospitalization in severe cases [2]. | Treatment & prophylaxis; preferred for children, pregnant women, hospitalized patients [1]. | Common AEs: Nausea, vomiting. Safety profile is well-established [3]. |
| Baloxavir (Xofluza) | Cap-dependent Endonuclease Inhibitor | Reduces symptom duration similar to oseltamivir; superior to oseltamivir in high-risk outpatients with influenza B [1] [4]. | Treatment & prophylaxis; single oral dose for treatment [1]. | Comparable incidence of any adverse event to oseltamivir [4]. |
| Zanamivir | Neuraminidase Inhibitor | Reduces symptom duration similarly to other antivirals [1]. | Treatment & prophylaxis; inhaled formulation [1]. | Can cause bronchospasm; not recommended for patients with asthma/COPD [1]. |
| Peramivir | Neuraminidase Inhibitor | Associated with reduction in hospitalization duration in severe influenza [1]. | Intravenous treatment for severe cases [1]. | Well-tolerated; time to defervescence and mortality similar to oseltamivir [1]. |
| Onradivir | Novel Antiviral (similar to Neuraminidase Inhibitor) | Significantly shorters time to symptom alleviation vs. placebo; similar efficacy to oseltamivir [2]. | Investigational drug; phase 3 trials completed for uncomplicated influenza A [2]. | Acceptable safety profile; higher incidence of diarrhea vs. oseltamivir, but mild and self-limiting [2]. |
For research and development purposes, here are the experimental approaches and key findings from recent studies comparing these antivirals.
Study Type: Multicenter retrospective cohort study.
Participants: 11,073 adults (mean age 73) hospitalized for influenza in Ontario, Canada (2015-2023) [2].
Methodology: Used a target-trial emulation design with observational data. The treatment group received oseltamivir within 2 days of admission, compared to a supportive care control group [2].
Outcome Measures: In-hospital death, hospital length of stay, and hospital readmission rate within 30 days of discharge [2].
Key Findings:
Study Type: Meta-analysis of 10 studies [4].
Participants: 2,106 pediatric patients receiving baloxavir and 2,567 receiving oseltamivir [4].
Methodology: Comprehensive search of multiple databases (PubMed, Web of Science, Embase, Cochrane Library, etc.); pooled analysis using standard mean differences (SMDs) for continuous outcomes like duration of symptoms and fever [4].
Key Findings:
Basic research into the binding mechanisms of existing drugs provides a foundation for designing new inhibitors. The following diagram illustrates the binding process of oseltamivir to influenza neuraminidase (NA), as revealed by large-scale molecular dynamics simulations.
This model identifies ten metastable states (S0-S9) and five major binding pathways [5] [6]. A key finding was the confirmation that oseltamivir can initially bind to a secondary (2°) sialic acid binding site (State S0A) before transferring to the primary catalytic site, validating a previously unproven hypothesis [5]. The final stable state (S9) involves a water-mediated hydrogen bond between oseltamivir and residue Arg118 of neuraminidase [5]. This detailed understanding of the binding process and identification of metastable states is valuable for designing new inhibitors to combat drug-resistant mutations.
Based on the current landscape, here are potential key areas of focus for future R&D:
Osoresnontrine (BI-409306) was investigated for cognitive impairment in schizophrenia, Alzheimer's disease (AD), and attenuated psychosis syndrome [1]. Development was terminated in 2021/2022; a Phase II trial for schizophrenia was stopped due to COVID-19, and no recent development has been reported for other indications [2] [3].
The table below summarizes key clinical trials and available outcomes:
| Indication | Highest Phase | Reported Efficacy Outcomes & Status |
|---|---|---|
| Schizophrenia (Cognitive Impairment) | Phase II | Trial completed; no statistically significant improvement on primary endpoint (MATRICS Consensus Cognitive Battery) vs. placebo [1]. |
| Alzheimer's Disease (Prodromal & Mild) | Phase II | Trials completed; no significant cognitive improvement vs. placebo on primary endpoints (e.g., ADAS-Cog) [1]. |
| Attenuated Psychosis Syndrome | Phase II | Trial completed; results not fully published; development discontinued [1] [3]. |
This compound is a selective phosphodiesterase-9A (PDE9A) inhibitor [4] [5]. PDE9A enzyme degrades cyclic guanosine monophosphate (cGMP) in the brain [6] [7]. By inhibiting PDE9A, this compound increases cGMP levels, which is crucial for synaptic plasticity and memory formation [1].
The diagram below illustrates this signaling pathway:
Preclinical studies in rodents showed that this compound increased brain cGMP levels, facilitated synaptic plasticity (enhancing early- and late-phase long-term potentiation in the hippocampus), and improved performance in cognitive tasks assessing working and episodic memory [1].
The termination of this compound highlights the challenges in treating complex neuropsychiatric disorders. Its lack of efficacy in clinical trials, despite a solid preclinical rationale, suggests several considerations for future research: